5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .
Mode of Action
This inhibition disrupts the normal cell cycle progression, leading to the potential for antitumor activity .
Biochemical Pathways
Compounds with similar structures have been shown to affect thecell cycle regulation pathway by inhibiting CDK2 . This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have been shown to inhibit cdk2, leading to cell cycle arrest and apoptosis . This suggests that the compound could potentially have antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 2,4-dimethylphenylhydrazine to form an intermediate, which is then cyclized with a suitable reagent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative .
Scientific Research Applications
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar structural features and biological activities.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.
Uniqueness
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities. Its combination of a chlorophenyl and dimethylphenyl group provides a distinct chemical profile that can be exploited for targeted therapeutic applications .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-6-7-18(14(2)8-13)25-19-17(10-23-25)20(26)24(12-22-19)11-15-4-3-5-16(21)9-15/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPFSLFYFFDDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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